2-Acetyl-3-Bromo-5-Nitropyridine
CAS No.:
Cat. No.: VC17216214
Molecular Formula: C7H5BrN2O3
Molecular Weight: 245.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrN2O3 |
|---|---|
| Molecular Weight | 245.03 g/mol |
| IUPAC Name | 1-(3-bromo-5-nitropyridin-2-yl)ethanone |
| Standard InChI | InChI=1S/C7H5BrN2O3/c1-4(11)7-6(8)2-5(3-9-7)10(12)13/h2-3H,1H3 |
| Standard InChI Key | JSHJPRIMTYZVLP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C=C(C=N1)[N+](=O)[O-])Br |
Introduction
Structural and Electronic Characteristics
The pyridine ring in 2-acetyl-3-bromo-5-nitropyridine is heavily functionalized, with electron-withdrawing groups (EWGs) at all substituent positions. The nitro group at position 5 and the bromo group at position 3 create a meta-directing electronic environment, while the acetyl group at position 2 further deactivates the ring. This arrangement significantly influences the compound’s reactivity:
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Nitro Group: The nitro substituent at position 5 strongly withdraws electron density via resonance, rendering the ring electron-deficient and directing electrophilic substitution to the meta position relative to itself .
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Bromo Group: Bromine, as a halogen, exhibits both inductive electron withdrawal and weak resonance donation. Its presence at position 3 further stabilizes negative charges in intermediates during substitution reactions .
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Acetyl Group: The acetyl moiety at position 2 is a strong EWG, further deactivating the ring and limiting nucleophilic attack unless under highly reactive conditions .
The combined effects of these groups result in a compound with low solubility in polar solvents but moderate solubility in dichloromethane (DCM) or dimethylformamide (DMF).
Synthetic Pathways and Methodologies
Retrosynthetic Analysis
The synthesis of 2-acetyl-3-bromo-5-nitropyridine can be approached through sequential functionalization of the pyridine ring. Two plausible retrosynthetic pathways include:
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Nitration → Bromination → Acetylation: Starting with 2-acetylpyridine, nitration at position 5 followed by bromination at position 3.
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Bromination → Nitration → Acetylation: Beginning with 3-bromopyridine, introducing nitro and acetyl groups sequentially.
The first route is favored due to the directing effects of the acetyl group during nitration.
Nitration of 2-Acetylpyridine
Nitration of 2-acetylpyridine requires harsh conditions due to the ring’s deactivation. A mixture of concentrated nitric and sulfuric acids at 0–5°C yields 2-acetyl-5-nitropyridine . The acetyl group directs nitration to position 5 via resonance stabilization of the nitronium ion intermediate.
Bromination at Position 3
Bromination of 2-acetyl-5-nitropyridine can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 60–80°C . The nitro group at position 5 directs bromination to position 3, yielding 2-acetyl-3-bromo-5-nitropyridine. Alternative brominating agents like N-bromosuccinimide (NBS) may offer milder conditions but require radical initiation .
Purification and Yield Optimization
Purification typically involves solvent extraction (e.g., ethyl acetate/water) followed by recrystallization from ethanol. Yields for analogous reactions range from 50–70%, depending on reaction control .
Physicochemical Properties
While direct data for 2-acetyl-3-bromo-5-nitropyridine are scarce, inferences can be drawn from structurally related compounds:
Applications in Organic Synthesis
Pharmaceutical Intermediates
The bromo and nitro groups in 2-acetyl-3-bromo-5-nitropyridine make it a versatile precursor for cross-coupling reactions. For example:
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Suzuki-Miyaura Coupling: The bromo group can undergo palladium-catalyzed coupling with aryl boronic acids to form biaryl structures, common in kinase inhibitors .
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Nitro Reduction: The nitro group can be reduced to an amine, enabling further functionalization (e.g., amide formation) .
Material Science
Electron-deficient pyridines are explored as ligands in catalytic systems or as components in organic semiconductors. The acetyl group’s planarity may enhance π-stacking in conjugated polymers .
Future Perspectives
Research gaps include optimizing regioselective synthesis and exploring catalytic applications. Advances in flow chemistry or photoredox catalysis could enhance yield and sustainability.
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